molecular formula C16H19N3O2 B362572 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane CAS No. 701920-52-7

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane

Cat. No.: B362572
CAS No.: 701920-52-7
M. Wt: 285.34g/mol
InChI Key: CZPQOYSVXJPPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepanes are seven-membered nitrogen-containing heterocycles that have garnered interest due to their potential therapeutic applications in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane can be achieved through a photochemical dearomative ring expansion of nitroarenes. This process involves the conversion of the nitro group into a singlet nitrene mediated by blue light irradiation at room temperature. The reaction transforms the six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to provide the azepane in just two steps .

Industrial Production Methods

Current state-of-the-art techniques in azepane preparation rely mostly on multistep synthesis of linear precursors followed by cyclization and elaboration. For example, ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine using hydrogenation.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Reduction: The major product formed is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane has been extensively studied for its potential therapeutic applications in various fields:

    Chemistry: Used as a building block for the synthesis of complex nitrogen heterocycles.

    Biology: Investigated for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent.

    Medicine: Explored for its potential therapeutic effects, including analgesia and sedation.

    Industry: Utilized in the synthesis of room temperature ionic liquids.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

    Piperidine: A six-membered nitrogen heterocycle commonly found in drugs.

    Azepane: A seven-membered nitrogen heterocycle similar to 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane.

Uniqueness

This compound is unique due to its seven-membered ring structure, which is less common compared to five- and six-membered nitrogen heterocycles. This structural uniqueness provides distinct three-dimensional chemical space for drug discovery and development .

Biological Activity

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of azepane, featuring a nitro group and a pyrrole moiety. The structural formula can be represented as follows:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This compound's unique structure contributes to its diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases, which share structural similarities with this compound, have shown increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. Some derivatives demonstrated IC50 values lower than 10 µM, indicating potent anticancer activity .

Table 1: Cytotoxicity of Mannich Bases Compared to Standard Drugs

CompoundIC50 (µM)Cell LineReference
5-Fluorouracil<10Jurkat
Mannich Base A<5Renca
Mannich Base B<8Molt 4/C8

Analgesic Effects

The compound has also been studied for its analgesic properties. In animal models of neuropathic pain, similar compounds have exhibited dose-dependent inhibitory effects on mechanical allodynia, suggesting potential for pain management therapies .

Table 2: Analgesic Effects in Animal Models

CompoundEffect on Pain ModelDosing Information
1-(2-Nitro-4-pyrrol...)Inhibitory effect on allodyniaDose-dependent
NOP receptor agonistsAntinociceptive activitySubcutaneously administered

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and cellular signaling pathways .
  • Cell Signaling Modulation : The compound may influence pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .
  • Gene Expression Alteration : It can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis relevant to cancer progression and pain signaling .

Case Studies and Experimental Findings

Several studies have investigated the effects of related compounds in vitro and in vivo:

  • A study highlighted the cytotoxic effects of a series of Mannich bases against various cancer cell lines, noting that modifications in the phenolic ring significantly affected potency .
  • Another research focused on the analgesic properties of similar azepine derivatives in models of chronic pain, demonstrating significant efficacy in reducing pain responses without severe side effects .

Properties

IUPAC Name

1-(2-nitro-4-pyrrol-1-ylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQOYSVXJPPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.